Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine
Overview
Description
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine is a chemical compound with the molecular formula C12H14F3NO It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropanamine moiety may also play a role in the compound’s overall biological activity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide
- [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Uniqueness
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine is unique due to the presence of both a trifluoroethoxy group and a cyclopropanamine moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)8-17-11-5-1-9(2-6-11)7-16-10-3-4-10/h1-2,5-6,10,16H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWWDQOWVBEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095127-74-4 | |
Record name | CYCLOPROPYL-[4-(2,2,2-TRIFLUORO-ETHOXY)-BENZYL]-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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